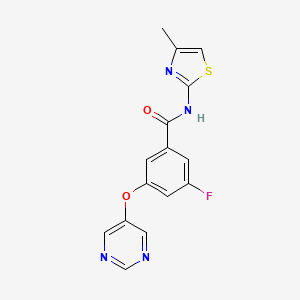
VU0409106
描述
VU 0409106 is a potent and selective negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5). It has shown significant anxiolytic effects in various animal models and is known for its ability to penetrate the blood-brain barrier .
准备方法
VU 0409106 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。 详细的合成路线和反应条件是专有的,没有公开披露。
化学反应分析
科学研究应用
VU 0409106 有几种科学研究应用,包括:
化学: 用作研究代谢型谷氨酸受体亚型 5 调节的工具化合物。
生物学: 在动物模型中研究其对神经元信号传导和行为的影响。
医学: 探索其在治疗焦虑症和其他神经系统疾病方面的潜在治疗效果。
作用机制
VU 0409106 通过与代谢型谷氨酸受体亚型 5 的变构位点结合来发挥作用,从而抑制其活性。 这种调节会影响下游信号通路,导致神经元兴奋性降低和抗焦虑作用。 该化合物穿透血脑屏障的能力增强了其靶向中枢神经系统疾病的有效性 .
相似化合物的比较
VU 0409106 在作为代谢型谷氨酸受体亚型 5 的负向变构调节剂方面的选择性和效力方面是独一无二的。 类似的化合物包括:
马伏格仑特: 代谢型谷氨酸受体亚型 5 的另一种负向变构调节剂,用于治疗脆性 X 综合征的临床试验。
芬诺巴姆: 一种非苯二氮卓类抗焦虑药,也作为代谢型谷氨酸受体亚型 5 的负向变构调节剂。
ADX-47273: 代谢型谷氨酸受体亚型 5 的正向变构调节剂,用于研究认知增强 .
VU 0409106 因其在临床前模型中的特异性结合亲和力和疗效而脱颖而出,使其成为进一步研究和潜在治疗应用的宝贵化合物。
生物活性
VU0409106 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), with an IC50 of 49 nM in human cells. This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, obesity, and compulsive behaviors. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound functions by binding to the allosteric site of the mGlu5 receptor, which alters the receptor's conformation and modulates its activity. This modulation can lead to reduced signaling through the mGlu5 pathway, which is implicated in various neuropsychiatric conditions. The selectivity of this compound for mGlu5 over other G-protein-coupled receptors (GPCRs) and ion channels enhances its potential as a therapeutic agent while minimizing off-target effects .
Efficacy in Animal Models
- Obesity and Compulsive Behavior : In studies involving diet-induced obesity (DIO) models, this compound was administered to obese mice over a 14-day period. Results showed a significant reduction in body weight and adipose tissue inflammation. Mice treated with this compound demonstrated decreased food intake during fasting-induced protocols, indicating its potential to mitigate binge-like eating behaviors .
- Anxiety Models : The compound has also been evaluated in marble burying tests, a common model for assessing anxiety-like behavior in rodents. Mice treated with this compound exhibited fewer marble burials compared to control groups, suggesting anxiolytic effects consistent with mGlu5 antagonism .
- Locomotor Activity : Importantly, this compound did not adversely affect locomotor activity in treated mice, indicating that its effects on reducing compulsive behavior and food intake do not come at the cost of impairing general motor function .
Summary of Biological Effects of this compound
| Study Focus | Dosage (mg/kg) | Effects Observed |
|---|---|---|
| Obesity (DIO Model) | 3, 7.5 | Reduced body weight and food intake |
| Compulsive Behavior | 7.5 | Decreased marble burying behavior |
| Locomotor Activity | N/A | No significant changes in distance traveled |
Case Studies
Several case studies have highlighted the practical implications of this compound in therapeutic contexts:
- Case Study 1 : A study conducted on the effects of this compound on binge eating behaviors demonstrated a clear reduction in food intake among obese mice subjected to intermittent high-fat diets. This study supports the notion that targeting mGlu5 can be an effective strategy for managing obesity-related behaviors .
- Case Study 2 : In another investigation focusing on anxiety models, this compound was shown to significantly reduce anxiety-like behaviors without affecting general activity levels, suggesting its potential utility as an anxiolytic agent .
属性
IUPAC Name |
3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-5-pyrimidin-5-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c1-9-7-23-15(19-9)20-14(21)10-2-11(16)4-12(3-10)22-13-5-17-8-18-6-13/h2-8H,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVLPJHYYFHCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)OC3=CN=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276617-62-9 | |
| Record name | VU-0409106 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276617629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VU-0409106 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J65UDU5WEA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














